(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound with a complex structure It features a benzo[d]thiazole core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxyethyl group and the dioxine ring. The final step involves the formation of the carboxamide linkage.
Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Ethoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-bromoethyl ethyl ether in the presence of a base like potassium carbonate.
Formation of Dioxine Ring: The dioxine ring can be introduced through a cyclization reaction involving a suitable diol and a dehydrating agent.
Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological targets. Its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its unique structure may offer advantages in terms of selectivity and potency compared to other compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The ethoxyethyl and dioxine moieties may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A simpler analog with a wide range of biological activities.
6-Methylbenzo[d]thiazole: A methylated derivative with enhanced biological properties.
Benzo[d]thiazol-2(3H)-one: A related compound with a different functional group at the 2-position.
Uniqueness
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the ethoxyethyl and dioxine moieties, which are not commonly found in similar compounds. These groups may confer additional biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-21-7-6-19-13-5-4-12(2)10-15(13)24-17(19)18-16(20)14-11-22-8-9-23-14/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLZDXSZVOMNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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